(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications
Optical Limiting Applications
Designed, synthesized, and characterized thiophene dyes, including derivatives related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have shown promising applications in optical limiting for optoelectronic devices. These compounds are utilized to protect human eyes and optical sensors, as well as to stabilize light sources in optical communications. Nonlinear optical properties, such as two-photon absorption, contribute to their effectiveness in optical limiting, as demonstrated by experiments including the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).
Antimicrobial Activity
Thiazole derivatives, akin to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been synthesized and evaluated for their antimicrobial activities. These compounds were tested against various bacteria and fungi, displaying moderate activity. The structure-activity relationship of these compounds provides valuable insights for the development of new antimicrobial agents (Vinusha et al., 2015).
Corrosion Inhibition
Thiazole compounds, structurally related to (E)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-phenoxyphenyl)amino)acrylonitrile, have been studied for their potential as corrosion inhibitors. These compounds show significant efficacy in preventing corrosion on metal surfaces, making them valuable for industrial applications where metal preservation is critical (Farahati et al., 2019).
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of STK898262 involve its absorption, distribution, metabolism, and excretion (ADME) properties. According to a preclinical study, STK898262 demonstrated antibody-like pharmacokinetics in healthy cynomolgus macaques . It was well tolerated at all doses tested (highest: 5mg/kg) and induced no detectable systemic IL-6 or TNFα . These properties impact the compound’s bioavailability and overall efficacy.
Result of Action
It was observed that stk898262 was well tolerated and avoided rapid nk cell activation seen with mil-12wt-fc . Both mSTK-026 and mIL-12wt-Fc showed robust single-agent anti-tumor efficacy in syngeneic tumor models. Mstk-026 demonstrated a >10-fold higher therapeutic index than mil-12wt-fc .
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-2-30-22-12-8-19(9-13-22)25-18-32-26(29-25)20(16-27)17-28-21-10-14-24(15-11-21)31-23-6-4-3-5-7-23/h3-15,17-18,28H,2H2,1H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNAFSXRLLUKFR-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)OC4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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